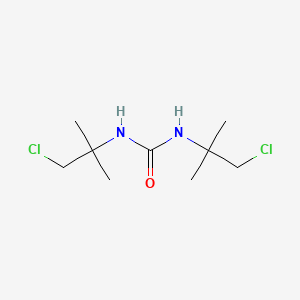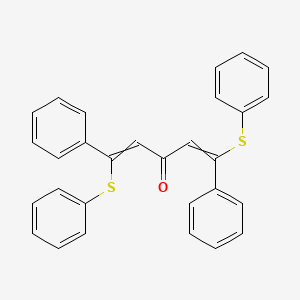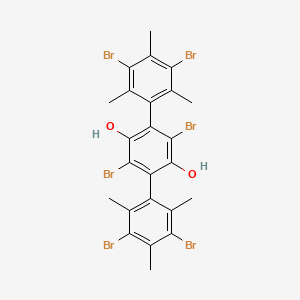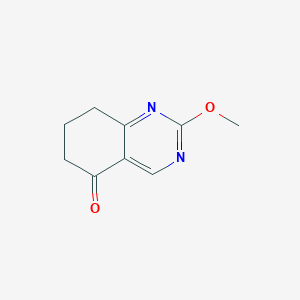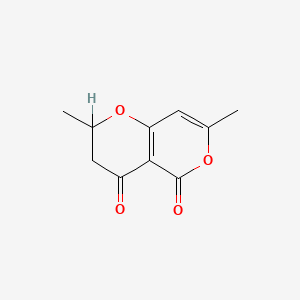
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione is a heterocyclic compound that features a six-membered oxygen-containing ring system. This compound is part of the pyran family, which is known for its broad spectrum of biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione can be achieved through a multicomponent reaction (MCR) approach. This method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . For instance, phosphate fertilizers like monoammonium phosphate, diammonium phosphate, and triple superphosphate can be used as heterogeneous catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions with optimized reaction conditions to ensure high yield and efficiency. The use of environmentally benign chemicals and solvents, as well as renewable feedstocks, is emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory and anti-tumor properties are of particular interest in pharmaceutical research.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrobenzo[b]pyrans
- Dihydropyrano[4,3-b]pyrans
- Pyrano[2,3-d]pyrimidines
Uniqueness
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione stands out due to its unique structural features and the specific biological activities it exhibits. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various research and industrial applications .
Properties
CAS No. |
18735-96-1 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,7-dimethyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(11)9-8(13-5)4-6(2)14-10(9)12/h4-5H,3H2,1-2H3 |
InChI Key |
ZWGNATRKDFUMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C(OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
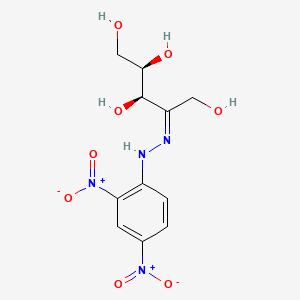
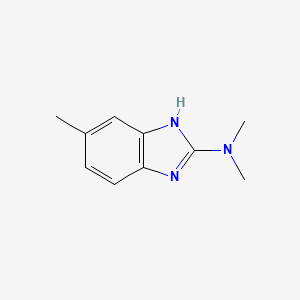

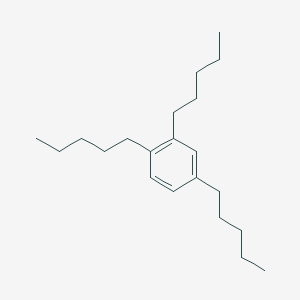
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
